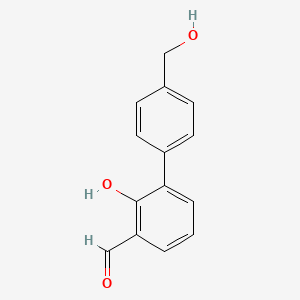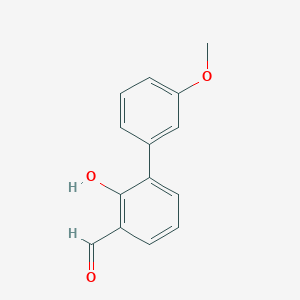
6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% (6-FMPF-2FP) is a compound derived from the phenol family of compounds, which are known for their wide range of applications in both industry and academia. 6-FMPF-2FP is a white crystalline solid that has a melting point of 200-204°C and a boiling point of 218-219°C. It has a molecular weight of 230.22 g/mol and a molecular formula of C9H7FO2. 6-FMPF-2FP is a versatile compound that can be used in a variety of scientific research applications, such as drug design, materials science, and biochemistry.
Wirkmechanismus
The mechanism of action of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% is not completely understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is believed that 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% binds to the active site of these enzymes and prevents them from catalyzing their respective reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% are not completely understood. However, it is believed that 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% has anti-inflammatory and antioxidant properties. It is also thought to have anti-cancer effects, as it has been shown to inhibit the growth of certain cancer cell lines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% has a number of advantages when used in laboratory experiments. It is easy to synthesize and can be stored for long periods of time without degradation. It is also a relatively inexpensive compound, making it an attractive choice for researchers. The main limitation of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% is that its mechanism of action is not completely understood, making it difficult to predict its effects in certain situations.
Zukünftige Richtungen
There are a number of potential future directions for 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% research. These include further investigation into its mechanism of action, its potential therapeutic applications, and its use in the development of new materials and drugs. Additionally, further research into the biochemical and physiological effects of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% is needed to better understand its potential therapeutic benefits. Finally, more research is needed to investigate the potential toxicity of 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95%, as well as its potential interactions with other drugs and compounds.
Synthesemethoden
6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% can be synthesized by a number of different methods. One common method is the reaction of 3-fluoro-4-methylphenol with formyl chloride in the presence of a base such as potassium carbonate. This reaction produces 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% in a yield of 95%.
Wissenschaftliche Forschungsanwendungen
6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used as a building block for the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the development of new drugs and materials for biomedical applications. 6-(3-Fluoro-4-methylphenyl)-2-formylphenol, 95% is also used in the study of enzyme inhibitors, as it can inhibit the activity of certain enzymes.
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-5-6-10(7-13(9)15)12-4-2-3-11(8-16)14(12)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPOAGJEUSHZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685094 |
Source


|
| Record name | 3'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluoro-4-methylphenyl)-2-formylphenol | |
CAS RN |
1261965-95-0 |
Source


|
| Record name | 3'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














